molecular formula C21H17ClN6O B6531885 3-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019106-07-0

3-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B6531885
CAS No.: 1019106-07-0
M. Wt: 404.9 g/mol
InChI Key: FOLHWVOHKGFVSA-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a benzamide-derived small molecule characterized by a pyridazine core substituted with a 3-methylpyrazole moiety at the 6-position. The pyridazine ring is further linked to a para-aminophenyl group, which is acylated by a 3-chlorobenzamide group. Its design likely prioritizes selectivity for DDR1/2 over other kinases, addressing limitations of earlier multi-target inhibitors like imatinib and nilotinib, which exhibit off-target effects despite strong DDR inhibition .

Properties

IUPAC Name

3-chloro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O/c1-14-11-12-28(27-14)20-10-9-19(25-26-20)23-17-5-7-18(8-6-17)24-21(29)15-3-2-4-16(22)13-15/h2-13H,1H3,(H,23,25)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLHWVOHKGFVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazinyl core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product. Large-scale synthesis would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield chlorobenzamide derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: Its unique chemical properties may be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or pharmacological outcomes. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Imatinib (4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide) Core Structure: Pyrimidine instead of pyridazine; piperazine and methylphenyl substituents. Activity: Broad-spectrum tyrosine kinase inhibitor (e.g., Bcr-Abl, DDR1/2) but lacks selectivity, leading to off-target effects .

Nilotinib (4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide) Core Structure: Trifluoromethylphenyl and imidazole substituents. Activity: Potent DDR inhibitor but primarily targets Bcr-Abl. Key Difference: The target compound’s pyridazine-pyrazole motif may reduce interactions with non-DDR kinases compared to nilotinib’s imidazole-pyrimidine system .

2-Chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide (CAS 957508-11-1) Core Structure: Pyridazine with unsubstituted pyrazole and a fluoro-chloro benzamide. Activity: Similar benzamide scaffold but lacks the 3-methyl group on pyrazole. Key Difference: The 3-methyl substitution in the target compound could improve metabolic stability and binding affinity via steric and hydrophobic effects .

3-Chloro-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide Core Structure: Dihydropyrimidinone replaces pyridazine. Activity: Targets pyrimidine-dependent enzymes (e.g., dihydroorotate dehydrogenase). Key Difference: The pyridazine core in the target compound may offer better π-π stacking in kinase ATP-binding pockets compared to dihydropyrimidinone .

3-(4-{[(4-Fluorophenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(2-methylpyridin-4-yl)benzamide (PDB Ligand 3HN) Core Structure: Fluorophenylcarbamoyl and methylpyridine substituents. Activity: Dual kinase-protease inhibition profile. Key Difference: The target compound’s pyridazine-aminophenyl linker may enhance DDR1/2 selectivity over 3HN’s methylpyridine group .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Pyridazine’s polarity may counterbalance the benzamide’s hydrophobicity, but exact solubility data is unavailable. Related compounds with pyridazine cores show moderate aqueous solubility (~10–50 µM) .
  • Metabolic Stability : The absence of metabolically labile groups (e.g., nilotinib’s trifluoromethyl) suggests improved resistance to CYP450 oxidation compared to older inhibitors .

Biological Activity

3-Chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can be described as follows:

PropertyDetails
Molecular Formula C18H17ClN4O
Molecular Weight 354.81 g/mol
IUPAC Name 3-Chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
CAS Number [Not available]

Biological Activity

Research indicates that compounds containing the pyrazole and pyridazine moieties exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of 3-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has been explored in several studies.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It is hypothesized that it may function as an inhibitor of specific kinases involved in cellular signaling pathways, which are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells and modulation of inflammatory responses.

Case Studies and Research Findings

Several studies have evaluated the biological effects of similar compounds, providing insights into the potential efficacy of 3-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide.

  • Anti-Cancer Activity : A study conducted on pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the structure can enhance potency. The IC50 values for certain derivatives ranged from 2 to 10 μM, indicating strong anti-tumor activity .
  • Anti-Tubercular Effects : Research on related compounds has shown promising results against Mycobacterium tuberculosis. Compounds with similar structural features exhibited IC50 values between 1.35 to 2.18 μM against this pathogen . This suggests that 3-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide may also possess anti-tubercular properties.

Summary of Biological Activities

Activity TypeReference CompoundIC50 Value (μM)Notes
Anti-CancerPyrazole Derivative2 - 10Significant cytotoxicity in cancer cells
Anti-TubercularSimilar Benzamide Derivative1.35 - 2.18Effective against Mycobacterium tuberculosis

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